2-(Methoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
“2-(Methoxymethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a type of aromatic heterocycle .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of pyrimidine derivatives, including those related to "2-(Methoxymethyl)pyrimidin-4(3H)-one," plays a critical role in exploring their pharmacological and biological activities. Research demonstrates the formation of novel compounds through the interaction of pyrimidine derivatives with various nucleophiles, leading to substances with potential biological activities (Jadhav et al., 2022). Similarly, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives showcases the chemical versatility and potential for creating new compounds with specific characteristics (Botta et al., 1985).
Antibacterial Activity
Research on pyrimidine-2-one derivatives has shown their potential in antibacterial applications. For example, a series of new chalcone and pyrimidines were synthesized and tested for antibacterial activities, demonstrating the therapeutic potential of such compounds against various bacterial strains (Mistry & Desai, 2005).
Ring-Opening Reactions
The study of 4(3H)-pyrimidinone and its derivatives, including reactions leading to the synthesis of crystalline cis-3-acetylamino-N-formyl-acrylamides, provides insight into the chemical behavior and applications of these compounds in synthesizing new materials (Sodum et al., 1986).
Catalysis and Green Chemistry
The development of environmentally friendly synthesis methods for pyrimidine derivatives, such as those involving strong acidic ion-exchange membranes, underscores the importance of green chemistry in the field. This research direction not only aims at high yields but also focuses on minimizing environmental impact (Shu-jing, 2004).
Biological and Pharmacological Potential
Studies on the diversity-oriented synthesis of pyrimidine derivatives highlight their potential in medicinal chemistry, particularly in creating compounds with interesting biological activities (Berzosa et al., 2011). Additionally, the investigation into the chemoselectivity in alkylation of uracil derivatives, leading to high yielding preparations of variously substituted uracils, further illustrates the potential pharmacological applications of these compounds (Gambacorta et al., 1999).
Future Directions
While specific future directions for “2-(Methoxymethyl)pyrimidin-4(3H)-one” were not found, related compounds such as pyrazolo[3,4-d]pyrimidines have been studied for their potential as novel CDK2 inhibitors in cancer treatment . This suggests that “this compound” and similar compounds could be further explored for their potential medicinal applications.
Properties
IUPAC Name |
2-(methoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-5-7-3-2-6(9)8-5/h2-3H,4H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHMJYOWBVUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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